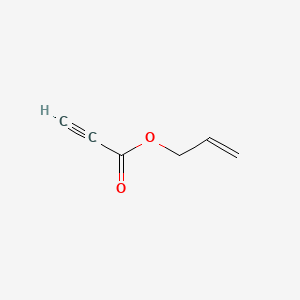![molecular formula C13H18BrNO2 B8767716 tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate](/img/structure/B8767716.png)
tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate: is a chemical compound with the molecular formula C12H16BrNO2. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a tert-butyl carbamate group and a bromoethyl substituent on a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate typically involves the reaction of 4-(2-bromoethyl)aniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a water-soluble solvent like acetonitrile, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and crystallizers to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The tert-butyl carbamate group can be removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted phenyl derivatives.
- Oxidation and reduction reactions produce different oxidized or reduced forms of the compound.
- Deprotection results in the formation of the free amine .
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its reactivity and stability .
Biology: In biological research, the compound is used to study enzyme inhibition and protein modification. It serves as a precursor for the synthesis of enzyme inhibitors and other bioactive molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl carbamate group provides stability and protects the compound from premature degradation .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
- N-Boc-4-bromoaniline
Comparison: tert-Butyl N-[4-(2-bromoethyl)phenyl]carbamate is unique due to the presence of both a bromoethyl and a tert-butyl carbamate group on the phenyl ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Similar compounds may lack one of these functional groups, resulting in different reactivity and applications .
Propriétés
Formule moléculaire |
C13H18BrNO2 |
|---|---|
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-bromoethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Clé InChI |
PZQUDCWKTICTHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
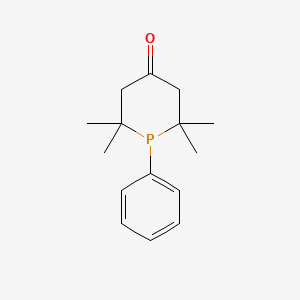
![ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B8767646.png)
![8-Chloroimidazo[1,5-a]pyridine](/img/structure/B8767654.png)
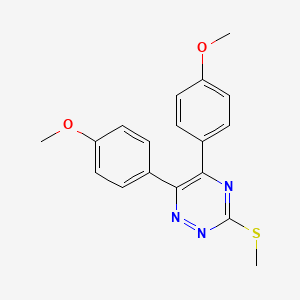
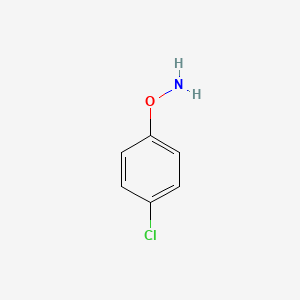

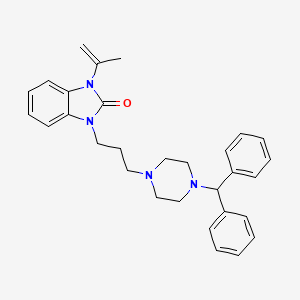
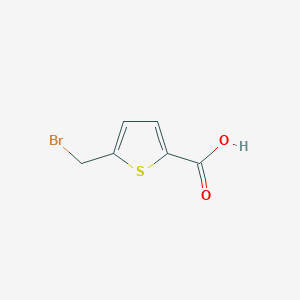
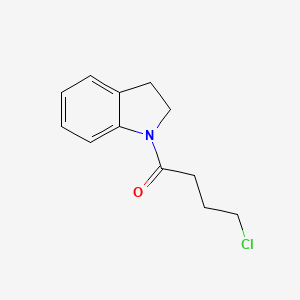
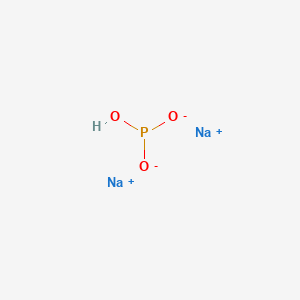
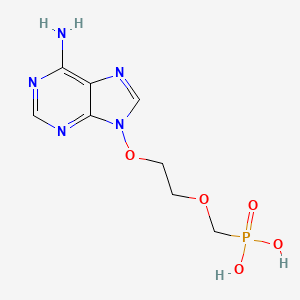
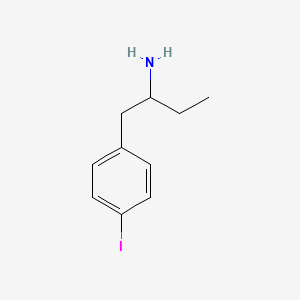
![1-[(6-Methylpyridin-3-YL)carbonyl]piperazine](/img/structure/B8767732.png)
